
6-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, also known as CTCC, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of chromene derivatives and has been found to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
Metal Complex Synthesis and Spectroscopic Studies
Research has synthesized novel organic ligands, including tautomeric forms of 2-oxo-2-(arylamino)-(2E)-2-[(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-methyledene]ethanethioic acid hydrazides, from 3-formylchromone and oxamic acid thiohydrazides. These ligands were used to create copper(II), cobalt(II), and nickel(II) complexes, highlighting the utility of such compounds in metal complex synthesis and their spectroscopic analysis. The structural and electrochemical properties of these complexes were investigated, providing insights into their potential applications in materials science and coordination chemistry (Myannik et al., 2018).
Antimicrobial Activity
Derivatives of 6-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide have been synthesized and evaluated for their antimicrobial properties. These studies have shown that some of these compounds exhibit significant antibacterial and antifungal activities, suggesting their potential as leads in developing new antimicrobial agents. For instance, compounds have demonstrated efficacy against various bacterial strains and fungal organisms, indicating their broad-spectrum antimicrobial potential (Yu et al., 2022).
Synthesis Methods and Biological Evaluation
Innovative synthesis methods have been developed for creating derivatives of this compound, utilizing environmentally benign procedures and rapid synthesis techniques. These methods not only enhance the efficiency of compound synthesis but also provide a pathway for evaluating the biological activities of the synthesized compounds. For example, microwave-assisted synthesis has been employed to create compounds that were subsequently tested for their antimicrobial activities, showcasing the integration of synthesis methodologies with biological evaluation processes (Raval et al., 2012).
Exploration of Novel Biological Properties
Further research has explored the synthesis of novel coumarin derivatives containing the 1,3,4-thiadiazole moiety, investigating their potential as antioxidants and antihyperglycemic agents. Such studies provide valuable insights into the multifaceted biological activities of these compounds, opening avenues for their application in treating various conditions, including oxidative stress-related diseases and diabetes (Kenchappa et al., 2017).
Eigenschaften
IUPAC Name |
6-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O3S/c1-6-16-17-13(21-6)15-11(18)9-5-7-4-8(14)2-3-10(7)20-12(9)19/h2-5H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQCXBRXPWJEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


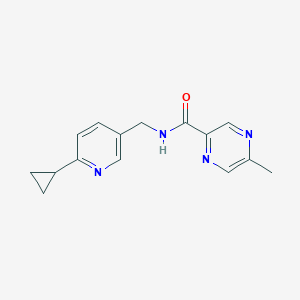

![(E)-N-benzyl-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2700939.png)
![N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2700942.png)
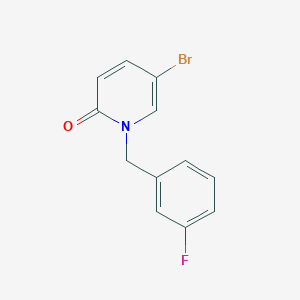
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide](/img/structure/B2700946.png)


![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2700949.png)
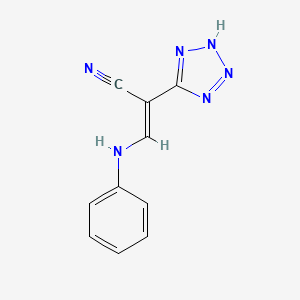
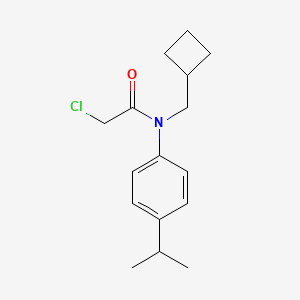
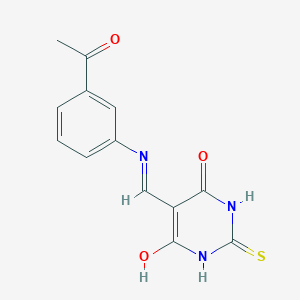
![N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2700956.png)